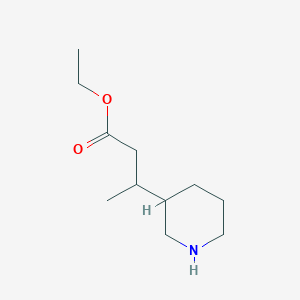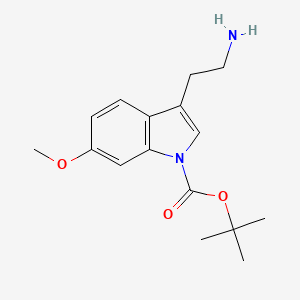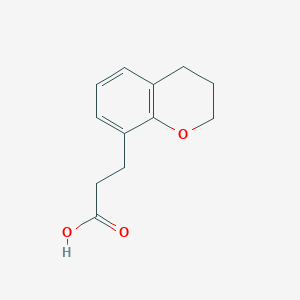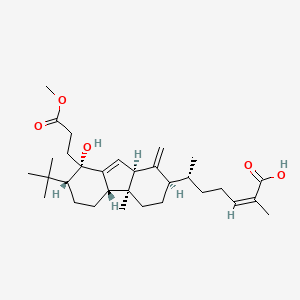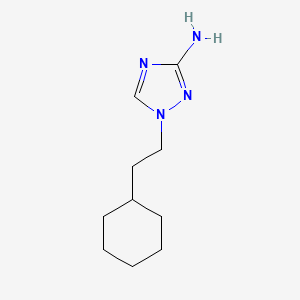
4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxetane ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with oxetan-3-ol under specific conditions. The nitro group is then reduced to an amine group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the methyl group at the 4-position.
4-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the methyl group at the 6-position.
Uniqueness
4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both a methyl group and an oxetane ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-methyl-6-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |
InChI-Schlüssel |
LTGJGCXCTXEVLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1N)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)

